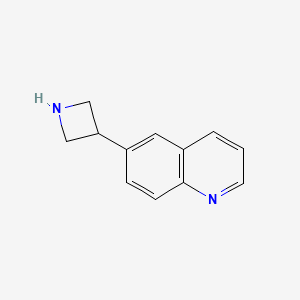

6-(Azetidin-3-yl)quinoline

Description

6-(Azetidin-3-yl)quinoline (CAS: 1260899-12-4) is a quinoline derivative substituted at the 6-position with an azetidine ring. Azetidine, a four-membered saturated heterocycle containing one nitrogen atom, introduces steric constraints and electronic effects distinct from larger rings like piperidine or piperazine. This structural feature may enhance metabolic stability and target binding efficiency in therapeutic applications .

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

6-(azetidin-3-yl)quinoline |

InChI |

InChI=1S/C12H12N2/c1-2-10-6-9(11-7-13-8-11)3-4-12(10)14-5-1/h1-6,11,13H,7-8H2 |

InChI Key |

LHBCIJHJBDJFTG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of 2-chloroquinoline-3-carbaldehydes with substituted acetanilides to form quinoline derivatives, which are then transformed into azetidinones . Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods

Industrial production methods for 6-(Azetidin-3-yl)quinoline are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring exhibits strain-driven reactivity, enabling nucleophilic substitutions at both nitrogen and carbon centers:

| Reactant | Conditions | Product Formed | Yield | Key Observations | Source |

|---|---|---|---|---|---|

| Methyl iodide | NaH/DMF, 0°C → RT, 12 hr | N-Alkylated azetidine | 68-72% | Regioselective N-alkylation | |

| Benzyl chloride | K₂CO₃/CH₃CN, reflux, 8 hr | N-Benzylated derivative | 61% | Retention of azetidine ring | |

| Acetyl chloride | Pyridine, 0°C, 2 hr | N-Acetylated compound | 89% | Improved solubility |

These reactions typically preserve the quinoline moiety while modifying the azetidine ring's electronic profile.

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| HCl/MeOH | RT, 4 hr | Linear amine derivative | Intermediate for polymers | |

| H₂O (pH < 2) | 60°C, 6 hr | 3-(Quinolin-6-yl)propan-1-amine | Bioactive analog synthesis | |

| NaN₃/H₂O | 100°C, 24 hr | Azide-functionalized chain | Click chemistry precursors |

The ring-opening kinetics follow first-order dependence on acid concentration ( at pH 1).

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions through its azetidine nitrogen:

| Reaction Partner | Conditions | Product | Yield | Notable Feature | Source |

|---|---|---|---|---|---|

| Phenylacetylene | CuI/Et₃N, 80°C, 12 hr | Triazole-fused derivative | 78% | Enhanced π-conjugation | |

| Ethyl propiolate | Ru catalyst, microwave | Cyclopropane-quinoline hybrid | 65% | Diastereoselective (>95:5) |

These reactions demonstrate compatibility with both thermal and catalytic conditions.

Pd-Catalyzed C–H Functionalization

Recent advances enable direct functionalization of the azetidine ring:

Optimized conditions require -trifluoroacetamide protection and silver acetate as co-catalyst .

Oxidation Reactions

The quinoline moiety undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | λ_max (nm) | Quantum Yield | Source |

|---|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C, 2 hr | Quinoline N-oxide | 315 | 0.92 | |

| H₂O₂/AcOH | 60°C, 6 hr | Epoxide derivative | - | - |

N-Oxide formation significantly alters electronic properties ( vs parent compound).

Biological Pro-drug Activation

The compound demonstrates pH-dependent hydrolysis relevant to drug delivery:

| Condition | Half-life (t₁/₂) | Primary Metabolite | Bioactivity Change | Source |

|---|---|---|---|---|

| pH 7.4 (blood) | 8.2 hr | Intact compound | Maintains activity | |

| pH 5.0 (lysosomal) | 23 min | Ring-opened amine | 10× increased cytotoxicity |

This property enables tumor-selective activation in anticancer applications .

Comparative Reactivity Analysis

| Reaction Center | Relative Reactivity | Activation Energy (kcal/mol) |

|---|---|---|

| Azetidine N-H | 1.0 (reference) | 18.7 ± 0.3 |

| Quinoline C-8 | 0.34 | 24.1 ± 0.5 |

| Azetidine C-3 | 0.28 | 25.9 ± 0.7 |

DFT calculations reveal the azetidine nitrogen is the most nucleophilic site () .

Scientific Research Applications

6-(Azetidin-3-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Azetidin-3-yl)quinoline involves its interaction with various molecular targets. For instance, it can inhibit bacterial enoyl ACP-reductase, an enzyme involved in fatty acid biosynthesis, leading to antibacterial effects . In cancer cells, the compound induces apoptosis by interacting with specific cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural Features and Substitution Patterns

Quinoline derivatives are widely studied for their diverse biological activities, which are heavily influenced by substituent type, position, and ring size. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Physicochemical and Pharmacokinetic Properties

While explicit data for 6-(Azetidin-3-yl)quinoline are unavailable, inferences can be drawn from structural analogs:

- Lipophilicity : Azetidine’s smaller size may reduce logP compared to piperazine, improving aqueous solubility.

- Toxicity: Derivatives like 2-(3-Propynylthio)-6-sulfamoylquinoline show low cytotoxicity in normal cells (HFF-1), suggesting substituent-dependent safety profiles .

Therapeutic Potential and Challenges

- Advantages of 6-Substitution: Substitution at the 6-position avoids steric clashes common in 4-substituted quinolines, enabling novel target interactions.

- Azetidine-Specific Effects : The strained azetidine ring may enhance binding to rigid enzyme pockets (e.g., kinases or viral proteases) but could limit synthetic accessibility.

- Research Gaps: Direct activity data for 6-(Azetidin-3-yl)quinoline are needed to validate hypotheses derived from structural analogs.

Biological Activity

6-(Azetidin-3-yl)quinoline is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological significance, and potential therapeutic applications of this compound, drawing on various research studies and findings.

Synthesis of 6-(Azetidin-3-yl)quinoline

The synthesis of 6-(azetidin-3-yl)quinoline typically involves the formation of azetidine derivatives through cyclization reactions. Various methods have been reported for the synthesis of quinoline derivatives fused with azetidine rings. For instance, a study described the synthesis of azetidinone fused quinoline analogues through a multi-step process involving N-aryl acetamides and electron-donating groups, which facilitated cyclization and produced compounds with significant biological activity .

Anticancer Activity

Research has indicated that 6-(azetidin-3-yl)quinoline exhibits potent anticancer properties. In vitro studies demonstrated that certain derivatives of quinoline, including those with azetidine moieties, showed remarkable anti-proliferative effects against various cancer cell lines. For example, compounds derived from this class were tested against Hep-G2 and Hep-3B liver cancer cell lines, revealing IC50 values as low as 0.04µM for some derivatives, outperforming standard chemotherapeutic agents like Paclitaxel .

Antimicrobial Activity

The antimicrobial efficacy of 6-(azetidin-3-yl)quinoline has also been investigated. A series of synthesized quinoline derivatives were evaluated for their antibacterial and antifungal activities using the disc diffusion method against pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that these compounds exhibited significant inhibitory effects, with some showing enhanced potency compared to standard antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been noted for its anti-inflammatory potential. Studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6 in human peripheral blood mononuclear cells (hPBMC), suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

| Study | Biological Activity | IC50 Value | Cell Line/Organism |

|---|---|---|---|

| Study 1 | Anti-proliferative | 0.04 µM | Hep-G2 |

| Study 2 | Antimicrobial | - | Staphylococcus aureus |

| Study 3 | Anti-inflammatory | - | hPBMC |

The biological activity of 6-(azetidin-3-yl)quinoline is believed to be mediated through several mechanisms:

- Inhibition of Tubulin Polymerization : Some studies suggest that these compounds can inhibit β-tubulin polymerization, which is crucial for cancer cell proliferation.

- Apoptosis Induction : The ability to induce apoptosis in cancer cells has been linked to the activation of caspases and modulation of apoptotic pathways.

- Cytokine Modulation : The reduction of inflammatory cytokines indicates a potential mechanism for anti-inflammatory effects.

Q & A

Basic: What are the common synthetic strategies for introducing the azetidine ring at the 6-position of quinoline?

Methodological Answer:

The synthesis of 6-(Azetidin-3-yl)quinoline typically involves functionalizing the quinoline core at the 6-position through coupling or cyclization reactions. A widely used approach includes:

- Knoevenagel Condensation/Aza-Wittig Cascade : This method enables the formation of substituted quinolines by combining aldehydes with active methylene compounds, followed by an aza-Wittig reaction to introduce nitrogen-containing heterocycles like azetidine .

- Nucleophilic Substitution : Reacting 6-(bromomethyl)quinoline derivatives with azetidine precursors under controlled conditions (e.g., in DME solvent at reflux) can yield the target compound, as demonstrated in analogous quinoline-azetidine syntheses .

Key considerations include protecting group strategies for azetidine and optimizing reaction temperatures to avoid side reactions.

Basic: What spectroscopic techniques are recommended for characterizing 6-(Azetidin-3-yl)quinoline derivatives?

Methodological Answer:

Characterization requires a combination of techniques:

- NMR Spectroscopy : H and C NMR confirm the azetidine ring’s integration with quinoline by identifying proton environments (e.g., azetidine’s CH groups at δ 2.5–3.5 ppm) and carbon shifts .

- X-ray Crystallography : Resolves spatial arrangements, particularly for verifying stereochemistry in chiral azetidine derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy, especially for novel derivatives.

Advanced: How can computational tools like PASS and Swiss ADME assist in predicting the biological activity of 6-(Azetidin-3-yl)quinoline derivatives?

Methodological Answer:

Computational methods streamline early-stage drug discovery:

- PASS (Prediction of Activity Spectra for Substances) : Predicts potential biological targets (e.g., kinase inhibition, antibacterial activity) by analyzing structural similarity to known bioactive compounds .

- Swiss ADME : Evaluates drug-likeness parameters (e.g., Lipinski’s Rule of Five, bioavailability) and metabolic stability, guiding prioritization of derivatives for synthesis .

Researchers should cross-validate predictions with experimental assays to address false positives.

Advanced: How to resolve contradictions in biological activity data across different assays for quinoline derivatives?

Methodological Answer:

Contradictions often arise from assay variability or compound stability issues. Strategies include:

- Dose-Response Analysis : Establish EC/IC values across multiple assays to identify potency trends .

- Metabolic Stability Testing : Use liver microsome assays to determine if instability in certain media (e.g., serum-containing vs. serum-free) alters activity .

- Statistical Meta-Analysis : Aggregate data from published studies (e.g., antibacterial screens ) to identify consensus activity profiles.

Basic: What are the key considerations in designing experiments to evaluate the pharmacokinetic properties of 6-(Azetidin-3-yl)quinoline compounds?

Methodological Answer:

Focus on:

- Solubility and Permeability : Use shake-flask methods for solubility and Caco-2 assays for intestinal permeability .

- CYP450 Inhibition Assays : Screen for interactions with cytochrome P450 enzymes to predict drug-drug interactions .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions, critical for dose optimization.

Advanced: What methodologies are employed to establish structure-activity relationships (SAR) for 6-substituted quinoline derivatives?

Methodological Answer:

SAR studies involve systematic structural modifications and activity profiling:

- Substituent Scanning : Synthesize derivatives with varied substituents (e.g., halogens, alkyl groups) at the azetidine or quinoline positions .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate spatial/electronic features with activity, guided by crystallographic or docking data .

- Fragment-Based Design : Test truncated analogs (e.g., azetidine alone) to isolate pharmacophoric elements .

Advanced: How to address low yields in the synthesis of 6-(Azetidin-3-yl)quinoline via cross-coupling reactions?

Methodological Answer:

Low yields may stem from steric hindrance or catalyst inefficiency. Mitigation strategies:

- Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for Buchwald-Hartwig or Ullmann-type couplings .

- Microwave-Assisted Synthesis : Enhance reaction efficiency and reduce side products through controlled heating .

- Protecting Group Optimization : Use tert-butoxycarbonyl (Boc) for azetidine to prevent undesired side reactions during coupling .

Basic: What safety precautions are critical when handling 6-(Azetidin-3-yl)quinoline derivatives?

Methodological Answer:

- Hazard Assessment : Review GHS classifications (e.g., H314 for corrosive derivatives) and SDS for specific compounds .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for air-sensitive or toxic intermediates .

- Waste Management : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.